molecular formula C12H14O4 B14253938 1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- CAS No. 183479-46-1

1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo-

Cat. No.: B14253938
CAS No.: 183479-46-1
M. Wt: 222.24 g/mol
InChI Key: RSGZKMUIQLZGDD-UHFFFAOYSA-N
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Description

1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- is a complex organic compound with a unique structure. It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by its hexahydroindene core, which is further substituted with acetic acid and dioxo groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- involves several steps, starting from readily available precursors. One common synthetic route includes the hydrogenation of indene to produce hexahydroindene, followed by the introduction of acetic acid and dioxo groups through a series of chemical reactions. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and acidic or basic conditions for the introduction of functional groups. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the dioxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions where the acetic acid group can be replaced by other nucleophiles such as amines or alcohols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its anti-inflammatory or antimicrobial effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- can be compared with other similar compounds such as:

    2,3,4,5,6,7-Hexahydro-1H-indene: This compound shares the hexahydroindene core but lacks the acetic acid and dioxo groups, making it less versatile in chemical reactions.

    4,5,6,7-Tetrahydroindan: This compound has a similar structure but with fewer hydrogen atoms, resulting in different chemical properties and reactivity.

    1H-2-Indenone,2,4,5,6,7,7a-hexahydro-3,7-dimethyl-4-(2-methyl-1-propen-1-yl): This compound has additional methyl and propenyl groups, which may confer different biological activities and applications.

The uniqueness of 1H-Indene-2-acetic acid, 2,3,4,5,6,7-hexahydro-7-methyl-1,4-dioxo- lies in its specific functional groups, which allow for a wide range of chemical reactions and applications in various fields.

Properties

CAS No.

183479-46-1

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-(4-methyl-3,7-dioxo-2,4,5,6-tetrahydro-1H-inden-2-yl)acetic acid

InChI

InChI=1S/C12H14O4/c1-6-2-3-9(13)8-4-7(5-10(14)15)12(16)11(6)8/h6-7H,2-5H2,1H3,(H,14,15)

InChI Key

RSGZKMUIQLZGDD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C2=C1C(=O)C(C2)CC(=O)O

Origin of Product

United States

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